molecular formula C11H17NO3 B15237407 (1S,2S)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL

(1S,2S)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL

Cat. No.: B15237407
M. Wt: 211.26 g/mol
InChI Key: WDBHJUBJCOLXGR-WRWORJQWSA-N
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Description

(1S,2S)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, an amino group, and a hydroxyl group on a propanol backbone. Its stereochemistry is defined by the (1S,2S) configuration, which is crucial for its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or oxime precursor using a chiral reducing agent such as lithium aluminum hydride in tetrahydrofuran at low temperatures . Another approach is the asymmetric hydrogenation of a suitable precursor using a chiral catalyst under hydrogen gas .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts to achieve high enantioselectivity and yield. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1S,2S)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of chiral intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2S)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL is unique due to its specific stereochemistry and the presence of methoxy groups on the phenyl ring, which influence its chemical reactivity and biological activity. Its chiral nature makes it a valuable compound for studying stereoselective interactions and developing enantioselective synthesis methods .

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(3,4-dimethoxyphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO3/c1-7(13)11(12)8-4-5-9(14-2)10(6-8)15-3/h4-7,11,13H,12H2,1-3H3/t7-,11+/m0/s1

InChI Key

WDBHJUBJCOLXGR-WRWORJQWSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC(=C(C=C1)OC)OC)N)O

Canonical SMILES

CC(C(C1=CC(=C(C=C1)OC)OC)N)O

Origin of Product

United States

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